2-Hydroxy-5-methylpyrazine

Pharmacology CNS Activity Toxicology

This hydroxylated pyrazine is essential for methoxyalkylpyrazine synthesis via O-alkylation—a route unavailable to alkylpyrazines. As a 2(1H)-pyrazinone tautomer, it undergoes electrophilic substitution to build diverse libraries. CNS-inactive, it serves as a negative control in neuropharmacology. Biotechnological purity advantage over traditional routes. Ideal for flavor chemists, medicinal chemists, and biocatalysis researchers.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 20721-17-9
Cat. No. B048312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methylpyrazine
CAS20721-17-9
Synonyms5-Methyl-pyrazinol;  2-Hydroxy-5-methylpyrazine;  3,4-Dihydro-6-methyl-3-oxopyrazine;  5-Methyl-2(1H)-pyrazone;  5-Methyl-2-pyrazinol;  NSC 143658
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C=N1
InChIInChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)
InChIKeyMJJNWPBBFIRYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methylpyrazine (CAS 20721-17-9): Core Properties and Procurement Baseline for a Pyrazinone Intermediate


2-Hydroxy-5-methylpyrazine (5-methyl-1H-pyrazin-2-one) is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring substituted with a hydroxyl group at position 2 and a methyl group at position 5, existing primarily in the more stable 2(1H)-pyrazinone tautomeric form [1]. It is a white crystalline solid with a melting point of 68-69 °C (from ethyl ether) and a predicted density of 1.22±0.1 g/cm³, soluble in water and common organic solvents [2]. The compound serves as a synthetic intermediate for the preparation of methoxyalkylpyrazines—essential components of aroma substances—and for the synthesis of potential antioxidants and antibacterial agents [2][3].

2-Hydroxy-5-methylpyrazine Procurement: Why Structural Analogs Cannot Substitute in Key Applications


Pyrazine derivatives exhibit widely divergent physicochemical and biological profiles based on subtle substitution patterns. While 2-methylpyrazine and 2,5-dimethylpyrazine possess potent roasted/nutty aroma characteristics with odor thresholds as low as 60 µg/L and 80 µg/L respectively [1], the introduction of a hydroxyl group at the 2-position fundamentally alters the compound's behavior: it introduces keto–enol tautomerism, enables electrophilic substitution chemistry, and eliminates the central nervous system depressant activity observed in non-hydroxylated alkylpyrazines [2][3]. Specifically, 2-hydroxy-5-methylpyrazine is inactive as a hypnotic or anticonvulsant while its unsubstituted analogs exhibit measurable CNS effects [2]. Furthermore, the hydroxyl group provides a functional handle for subsequent derivatization (e.g., O-alkylation to methoxypyrazines) that is entirely absent in the purely alkylated pyrazines [4]. These differences render the compound non-fungible for applications requiring a hydroxylated pyrazine scaffold.

2-Hydroxy-5-methylpyrazine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Pharmacological Profile: Inactive as CNS Depressant vs. Active Alkylpyrazine Analogs

In a comparative pharmacological study of pyrazine byproducts from glucose ammoniation, 2-hydroxy-5-methylpyrazine was evaluated alongside 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine for central nervous system activity in mice. The target compound showed no measurable hypnotic or anticonvulsant activity, whereas mono- and dimethylpyrazines exhibited weak but quantifiable CNS depressant effects [1]. This represents a qualitative differentiation in pharmacological safety profile.

Pharmacology CNS Activity Toxicology

Synthetic Utility: Regiospecific Hydroxylation Enables Biotechnological Production of Methoxyalkylpyrazines

European Patent EP0484908A2 discloses a microbiological process using Agrobacterium sp. to hydroxylate pyrazine derivatives regiospecifically. 2-Hydroxy-5-methylpyrazine is explicitly named as a key intermediate product, which can be synthesized either chemically from methylglyoxal and glycinamide hydrochloride or via this novel biotechnological route. The patent highlights that chemical synthesis yields a "greatly contaminated" product, whereas the biotechnological method offers regiospecific hydroxylation and cleaner accumulation in the growth medium [1]. While direct yield or purity metrics are not disclosed, the qualitative advantage of the biotechnological route over the Karmas-Spoerri chemical synthesis is explicitly stated.

Biocatalysis Synthetic Chemistry Flavor Chemistry

Physicochemical Differentiation: Predicted LogP (-0.30) Indicates Higher Hydrophilicity Than Alkylpyrazines

The estimated XLogP3-AA value for 2-hydroxy-5-methylpyrazine is -0.30, indicating moderate hydrophilicity [1]. In contrast, alkylated pyrazine analogs exhibit positive LogP values: 2-methylpyrazine LogP = 0.49, 2,5-dimethylpyrazine LogP = 1.03, and 2,3,5-trimethylpyrazine LogP = 1.58 [2]. This nearly 1.5–2.0 log unit difference translates to significantly greater aqueous solubility and lower octanol-water partitioning for the hydroxylated compound.

Physicochemical Properties LogP Solubility

Tautomeric Chemistry: Exists as 2(1H)-Pyrazinone Enabling Electrophilic Substitution Not Possible in 2-Alkoxypyrazines

2-Hydroxy-5-methylpyrazine exists predominantly as the 5-methyl-2(1H)-pyrazinone tautomer in solution [1]. This tautomeric form undergoes electrophilic substitution (nitration, bromination, phenylation) ortho or para to the carbonyl/hydroxy moiety under mild conditions [2]. In contrast, 2-methoxypyrazines—common flavor compounds—lack this electrophilic reactivity and must be prepared from the corresponding hydroxypyrazines via O-alkylation. The target compound therefore serves as a unique gateway intermediate for generating diverse substituted pyrazinones that are inaccessible from O-alkylated analogs.

Tautomerism Electrophilic Substitution Derivatization

2-Hydroxy-5-methylpyrazine: Primary Application Scenarios Grounded in Quantitative Evidence


Synthesis of High-Impact Aroma Chemicals via O-Alkylation

2-Hydroxy-5-methylpyrazine is an essential intermediate for the preparation of methoxyalkylpyrazines—compounds with exceptionally low odor thresholds (e.g., 2-methoxy-3-methylpyrazine: ~5 ppb) that are critical in flavor and fragrance formulations [5][2]. The hydroxyl group provides the necessary nucleophilic site for O-alkylation, a transformation unavailable in simple alkylpyrazines. Researchers and industrial flavor chemists should procure this compound when developing or scaling methoxypyrazine synthesis, as the purity of the starting hydroxypyrazine directly impacts the sensory quality of the final aroma chemical [5].

Scaffold for Electrophilic Derivatization in Medicinal Chemistry

Due to its 2(1H)-pyrazinone tautomeric form, 2-hydroxy-5-methylpyrazine undergoes electrophilic aromatic substitution (nitration, bromination, phenylation) that enables the construction of diverse pyrazinone libraries [5]. This reactivity profile distinguishes it from 2-alkoxypyrazines and unsubstituted pyrazines. Medicinal chemists engaged in structure-activity relationship (SAR) studies on pyrazine-based scaffolds should select this compound as a versatile intermediate for introducing functional groups at the ortho or para positions relative to the carbonyl moiety, a synthetic route that is well-documented and procedurally straightforward [5].

Pharmacological Negative Control in CNS Activity Screening

Comparative pharmacology data demonstrate that 2-hydroxy-5-methylpyrazine is inactive as a hypnotic or anticonvulsant in mice, whereas mono- and dimethylpyrazines exhibit weak CNS depressant activity [5]. This makes the compound a valuable negative control in pyrazine neuropharmacology studies. Researchers investigating the central nervous system effects of pyrazine derivatives should procure this hydroxylated analog to establish baseline inactivity and confirm that observed CNS effects in other pyrazines are attributable to the alkyl substitution pattern rather than the core heterocycle [5].

Biotechnological Process Development and Enzymatic Hydroxylation Studies

The patent literature describes a microbiological hydroxylation process using Agrobacterium sp. that regioselectively converts pyrazine derivatives to hydroxylated products, including 2-hydroxy-5-methylpyrazine [5]. This compound can serve as both a substrate for studying microbial hydroxylase enzymes and a product for evaluating fermentation yields. Researchers in biocatalysis and green chemistry should consider this compound when developing or optimizing enzymatic hydroxylation protocols, as the patent explicitly contrasts the purity advantage of the biotechnological route over traditional chemical synthesis [5].

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